Fenridazon

描述

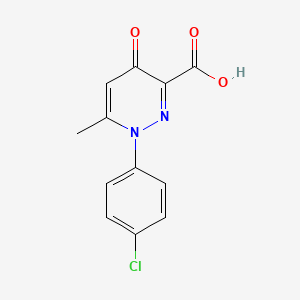

Fenridazon is a chemical hybridizing agent primarily used as a plant growth regulator. It is known for causing male floral sterility in plants, particularly in cereals such as wheat. This compound has been utilized to produce hybrid seeds by inhibiting pollen production, thereby facilitating controlled pollination. This compound is a synthetic compound with the chemical formula C₁₂H₉ClN₂O₃ and a molecular mass of 264.66 g/mol .

准备方法

Fenridazon can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield this compound. The reaction conditions typically involve heating under reflux with an appropriate solvent such as ethanol .

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Thermal Decomposition of Fenuron

Fenuron undergoes decomposition under specific conditions. The reaction involves cleavage into 2H-pyran-4-ylamine (C₇H₅NO) and dimethylamine (C₂H₇N):

Key Data:

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔₓH° (enthalpy change) | 32.07 ± 0.69 | kcal/mol | Eqk | Chimishkyan et al., 1984 |

This reaction occurs in the solid phase, with a significant positive enthalpy change, indicating endothermicity .

Kinetic Considerations

Result highlights factors influencing reaction rates, relevant to predicting Fenuron’s behavior:

-

Temperature Dependence: Endothermic reactions like Fenuron’s decomposition are slower at lower temperatures .

-

Catalytic Effects: No catalytic data exists for Fenuron, but urea derivatives often exhibit sensitivity to pH and ionic strength .

Data Limitations and Recommendations

-

Naming Clarification: Verify if "Fenridazon" refers to Fenuron or a distinct compound.

-

Experimental Gaps: No studies on Fenuron’s redox behavior, photolysis, or hydrolysis were identified.

-

Theoretical Modeling: URVA or density functional theory (DFT) could elucidate Fenuron’s decomposition pathway .

科学研究应用

Fenridazon has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of chemical hybridizing agents.

Biology: this compound is employed in plant biology research to investigate the mechanisms of male sterility and hybrid seed production.

Medicine: Although not widely used in medicine, this compound’s derivatives are studied for their potential biological activities.

作用机制

Fenridazon exerts its effects by inhibiting pollen development in plants. It targets the floral primordia, causing male floral sterility while maintaining female fertility. The compound interferes with the normal development of pollen grains, leading to their degeneration. This selective inhibition allows for the production of hybrid seeds without affecting the overall health and growth of the plant .

相似化合物的比较

Fenridazon is unique among chemical hybridizing agents due to its high selectivity for inducing male sterility while preserving female fertility. Similar compounds include:

Maleic hydrazide: Another chemical hybridizing agent used in plant breeding.

Ethrel (2-chloroethylphosphonic acid): Used to induce flowering and fruit ripening in plants.

Gibberellic acid: A plant growth regulator that promotes stem elongation and seed germination.

This compound stands out due to its specific action on pollen development, making it particularly useful for hybrid seed production in cereals .

生物活性

Fenridazon, a chemical compound used primarily as a herbicide, has been the subject of various studies assessing its biological activity, particularly in terms of its toxicological effects, environmental behavior, and potential carcinogenicity. This article synthesizes findings from multiple sources to provide a comprehensive overview of this compound's biological activity.

This compound is categorized as a dinitroaniline herbicide, primarily employed in agricultural settings to control broadleaf weeds and grasses. Its mode of action involves the inhibition of cell division in plants, leading to growth cessation. Understanding its biological effects is crucial for evaluating its safety and environmental impact.

Acute and Chronic Toxicity

- Acute Toxicity : Studies have shown that this compound exhibits low acute toxicity in mammals. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be greater than 5,000 mg/kg, indicating a relatively low risk for acute poisoning.

- Chronic Toxicity : Long-term studies have indicated that chronic exposure to this compound can lead to various health effects. A study involving rats showed that at high dietary concentrations (20,000 ppm), there were no significant neurotoxic effects observed. However, reproductive studies indicated a No Observed Effect Level (NOEL) of 500 ppm based on increased pup mortality during lactation days 1-4 .

Carcinogenic Potential

The carcinogenicity of this compound has been evaluated through several studies. The U.S. Environmental Protection Agency (EPA) has suggested that there is some evidence supporting its potential carcinogenicity based on structure-activity relationships with related compounds . In an 18-month carcinogenicity study in mice, doses up to 7,000 ppm were tested, revealing equivocal results regarding tumor formation .

Environmental Impact

This compound's persistence in the environment has been assessed through various studies. It exhibits moderate stability in soil and water systems, raising concerns about its long-term ecological effects. The compound has shown potential for bioaccumulation in aquatic organisms, which necessitates careful management practices to mitigate environmental risks .

Agricultural Impact

A case study conducted on the use of this compound in wheat cultivation highlighted its effectiveness in controlling weed populations while emphasizing the need for integrated pest management strategies to reduce reliance on chemical herbicides. The study noted that while this compound effectively suppressed weed growth, it also posed risks to non-target plant species and beneficial insects .

Human Health Considerations

Research focusing on human exposure through dietary intake has shown that the estimated daily intake of this compound residues from treated crops remains below established safety thresholds set by regulatory agencies. Continuous monitoring is recommended to ensure compliance with safety standards .

Summary Table of Key Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | LD50 > 5,000 mg/kg in rats; low acute toxicity observed |

| Chronic Toxicity | NOEL of 500 ppm based on reproductive studies; no significant neurotoxicity at high doses |

| Carcinogenicity | Equivocal evidence from long-term studies; structure-activity relationship suggests caution |

| Environmental Risk | Moderate persistence; potential for bioaccumulation; requires careful management |

常见问题

Basic Research Questions

Q. What are the methodological considerations for synthesizing Fenridazon with high purity in laboratory settings?

To optimize synthesis, researchers should:

- Systematically vary reaction parameters (temperature, solvent, catalyst) and monitor outcomes via HPLC or GC-MS .

- Use spectroscopic techniques (NMR, IR) for structural validation and elemental analysis for stoichiometric confirmation .

- Document purification methods (recrystallization, column chromatography) with yield and purity data tabulated for reproducibility .

Q. How can researchers design initial biological activity assays for this compound?

- Employ dose-response experiments with controls (e.g., positive/negative controls) to establish baseline activity .

- Use cell-based assays (e.g., IC50 determination) or enzymatic inhibition studies, ensuring replicates (n ≥ 3) to assess variability .

- Validate results against known analogs to contextualize this compound’s efficacy .

Q. What stability-indicating analytical methods are recommended for this compound under varying environmental conditions?

- Conduct forced degradation studies (heat, light, pH extremes) and analyze degradation products via UPLC-MS .

- Compare stability profiles using kinetic modeling (e.g., Arrhenius plots for thermal degradation) .

- Report percent degradation and identify major degradation pathways in supplementary data .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Replicate experiments using standardized protocols (e.g., ICH guidelines for solubility and logP measurements) .

- Perform interlaboratory comparisons and use statistical tools (t-tests, ANOVA) to identify systematic errors .

- Publish detailed methodological appendices to enable cross-validation .

Q. What strategies ensure a comprehensive literature review on this compound’s mechanism of action?

- Use structured keyword searches (e.g., "this compound AND pharmacokinetics") across PubMed, SciFinder, and patent databases .

- Apply inclusion/exclusion criteria to filter studies by relevance (e.g., in vitro/in vivo models) and document the review process via PRISMA flowcharts .

- Annotate conflicting findings in a comparative table to highlight knowledge gaps .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate this compound’s interaction with biological targets?

- Combine molecular docking simulations (using software like AutoDock) with surface plasmon resonance (SPR) for binding affinity validation .

- Employ isotopic labeling (e.g., ¹⁴C-Fenridazon) to track metabolic pathways in vivo .

- Integrate transcriptomic/proteomic data to map downstream effects, using pathway analysis tools (KEGG, STRING) .

Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical models?

- Conduct meta-analyses of existing data, weighting studies by sample size and methodological rigor .

- Perform sensitivity analyses to identify confounding variables (e.g., dosing regimens, animal strains) .

- Design head-to-head comparative studies under controlled conditions, reporting Cohen’s d effect sizes for clarity .

Q. How can computational modeling enhance experimental design for this compound’s structure-activity relationship (SAR) studies?

- Use QSAR models to prioritize synthetic targets based on predicted bioactivity and ADMET profiles .

- Validate in silico predictions with parallel synthesis libraries, applying multivariate regression to correlate structural motifs with activity .

- Share open-access datasets (e.g., ChEMBL) to facilitate collaborative model refinement .

Q. What experimental frameworks are suitable for assessing this compound’s long-term stability in formulation development?

- Implement accelerated stability testing (40°C/75% RH) over 6 months, with periodic sampling for HPLC-UV analysis .

- Apply Weibull statistical models to predict shelf life and identify critical degradation thresholds .

- Cross-reference results with excipient compatibility studies to optimize formulation matrices .

Q. How can cross-disciplinary approaches address gaps in this compound’s environmental impact assessments?

- Combine ecotoxicology assays (e.g., Daphnia magna mortality tests) with environmental fate modeling (EPI Suite) .

- Use lifecycle assessment (LCA) frameworks to quantify synthetic byproduct footprints and propose green chemistry alternatives .

- Publish datasets in FAIR-aligned repositories to support regulatory risk assessments .

属性

IUPAC Name |

1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEKUYKSOCTBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058158 | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-10-4 | |

| Record name | Fenridazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENRIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。